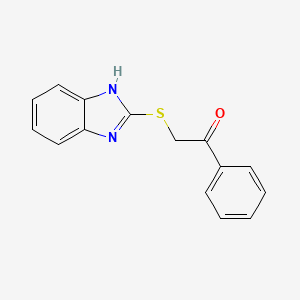

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone

概要

説明

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the benzimidazole moiety in this compound imparts significant biological activity, making it a subject of interest in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

科学的研究の応用

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone is a benzimidazole derivative with a variety of applications in scientific research, particularly in medicinal chemistry, biology, and material science. Benzimidazoles, as heterocyclic aromatic organic compounds, have a wide range of applications. The presence of the benzimidazole moiety in this compound gives it significant biological activity, making it a subject of interest in scientific research.

Scientific Research Applications

- Medicinal Chemistry this compound exhibits potential as an anticancer, antiviral, and antimicrobial agent because of its ability to interact with various biological targets. Benzimidazole derivatives carrying different substituents in the benzimidazole structure are associated with a wide range of biological activities including anticancer, antiviral, antibacterial, antifungal, antihelmintic, anti-inflammatory, antihistaminic, proton pump inhibitor, antioxidant, antihypertensive, and anticoagulant activities .

- Biology It is used in studies related to enzyme inhibition and protein interactions.

- Material Science The unique structural properties of this compound make it useful in the development of new materials with specific electronic and optical properties.

Research Findings

- Antimicrobial Activity Some derivatives of benzimidazole were synthesized by nucleophilic substitution of 2-substituted-1H-benzimidazole and screened for their antimicrobial activities . All of the derivatives showed good activity towards Gram-positive bacteria and negligible activity towards Gram-negative bacteria . Some of the synthesized compounds showed moderate activity against tested fungi .

- Antibacterial Activity Researchers have synthesized and found antibacterial activities of 5-[2-(2-Methylbenzimidazol-1-yl) .

- Antifungal Activity Some phenyl pyrazoline and benzimidazole derivatives were tested for antifungal activity against the Mycobacterium tuberculosis H37RV strain, and all the compounds exhibited very good anti tubercular activity even at 1µg/ml against M. tuberculosis strain H37RV compared to standard drugs .

- DNA Binding Properties Novel heterocyclic benzimidazole derivatives were synthesized and fully characterized by important physicochemical techniques . The molecules exhibited a good binding propensity to fish sperm DNA, and the investigations showed a correlation between binding constants and energies obtained experimentally and through molecular docking, indicating a binding preference of benzimidazole derivatives with the minor groove of DNA .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification.

Chemical Reactions

this compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form sulfoxides or sulfones.

- Reduction Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

- Substitution Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl ring, leading to the formation of various substituted derivatives.

作用機序

The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic purine-like structures, allowing the compound to bind to nucleic acids and proteins. This binding can inhibit enzyme activity, disrupt protein-protein interactions, and interfere with cellular processes, leading to its biological effects .

類似化合物との比較

Similar Compounds

2-Mercaptobenzimidazole: This compound shares the benzimidazole core but has a mercapto group instead of the phenylethanone moiety.

Benzimidazole-2-thione: Similar in structure but lacks the phenylethanone group.

Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone is unique due to the presence of both the benzimidazole and phenylethanone moieties, which contribute to its distinct chemical and biological properties.

生物活性

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone, also known by its chemical formula C15H12N2OS, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological significance, mechanism of action, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole ring linked to a phenylethanone moiety via a sulfanyl group. The unique structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

These studies utilized methods such as the disc diffusion technique, revealing that the compound's antibacterial activity is comparable to standard antibiotics like Gentamycin at certain concentrations (1 µg/ml, 10 µg/ml, 100 µg/ml) .

Antifungal Activity

The compound has also been tested for antifungal properties against pathogens such as Candida albicans and Aspergillus niger . Results demonstrated promising antifungal activity, with some derivatives showing efficacy comparable to Fluconazole .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways related to inflammation and cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by R.V. Shingalapur et al. synthesized several derivatives of benzimidazole compounds and tested their antimicrobial activities against E. coli and P. aeruginosa. The results indicated that modifications in the benzimidazole structure could enhance antimicrobial efficacy significantly .

Case Study 2: Anticancer Potential

In a study published in Der Pharma Chemica, the anticancer properties of this compound were evaluated against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in MDA-MB-468 cells through the activation of caspase pathways .

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCVVKRZQAPHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。